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Compound of Interest

Compound Name: 4-Methyl-2-heptene

Cat. No.: B1238739

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
alkene 4-Methyl-2-heptene (CsHie6). The document presents a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented
with experimental protocols and a visual representation of the analytical workflow. This guide is
intended to serve as a valuable resource for the identification, characterization, and quality
control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for 4-Methyl-2-
heptene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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. . Coupling
. Chemical Shift . .
Signal Multiplicity Constant (J, Assighment
(Pppm)
Hz)
1 ~5.4 m - H-2, H-3
2 ~2.1 m - H-4
3 ~1.6 dd ~6.5, 1.5 H-1 (CHs)
4 ~1.3 m - H-5 (CH2)
5 ~0.9 d ~6.5 H-8 (CHs3)
6 ~0.85 t ~7.0 H-6, H-7 (CH3)

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and
spectrometer frequency. The data presented is a representative example.

13C NMR (Carbon-13 NMR) Data

Signal Chemical Shift (ppm) Assignment
1 ~132 C-3
2 ~125 C-2
3 ~41 C-4
4 ~30 C-5
5 ~23 C-8
6 ~20 C-6
7 ~18 C-1
8 ~14 C-7

Note: Peak assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Methyl-2-heptene exhibits characteristic absorption bands

corresponding to its functional groups.[1][2]

Wavenumber (cm~?) Intensity Assignment

~3020 Medium =C-H stretch

2960, 2925, 2870 Strong C-H stretch (alkane)
~1670 Weak C=C stretch (alkene)
~965 Strong =C-H bend (trans alkene)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-Methyl-2-heptene shows a molecular ion peak and

several characteristic fragment ions.[2][3]

m/z Relative Intensity Assignment

112 Moderate [M]* (Molecular lon)
97 Moderate [M - CHs]*

83 Moderate [M - CzHs]*

69 Strong [M - CsH7]*

55 Strong [CaH7]*

41 Very Strong [CsHs]* (Base Peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of 4-Methyl-2-heptene is dissolved in a deuterated

solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. The concentration is

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1238739?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_21020-27-9_1HNMR.htm
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.benchchem.com/product/b1238739?utm_src=pdf-body
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.chemeo.com/cid/28-519-5/4-Methyl-2-heptene
https://www.benchchem.com/product/b1238739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

typically in the range of 5-25 mg/mL.

1H NMR Acquisition:

The spectrometer is tuned to the proton frequency (e.g., 400 MHz).
A standard one-pulse sequence is used for acquisition.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5
seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

The free induction decay (FID) is processed with a Fourier transform, and the resulting
spectrum is phase and baseline corrected. Chemical shifts are referenced to
tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
unique carbon atom.

A wider spectral width (e.g., 200-250 ppm) is required compared to *H NMR.

A longer relaxation delay and a greater number of scans are typically necessary due to the
lower natural abundance and sensitivity of the 13C nucleus.

The FID is processed similarly to the *H spectrum, with chemical shifts referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 4-Methyl-2-heptene, the simplest method is to

prepare a neat (undiluted) thin film. A drop of the liquid is placed between two salt plates (e.qg.,

NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

FTIR Acquisition:

A background spectrum of the clean salt plates is recorded.
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e The sample (as a thin film between the plates) is placed in the spectrometer's sample holder.
e The infrared spectrum is recorded, typically in the range of 4000-400 cm~1,

o The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber.

Mass Spectrometry (MS)

Sample Introduction: As a volatile liquid, 4-Methyl-2-heptene is well-suited for gas
chromatography-mass spectrometry (GC-MS). The sample is injected into a gas
chromatograph, where it is vaporized and separated from any impurities on a capillary column.
The separated compound then enters the mass spectrometer.

Electron lonization (EI) Mass Spectrum Acquisition:

In the ion source, the vaporized molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural
elucidation of 4-Methyl-2-heptene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2-heptene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238739#spectroscopic-data-nmr-ir-mass-spec-of-4-
methyl-2-heptene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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